molecular formula C21H27N3O3S B058527 N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride CAS No. 113558-89-7

N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride

Cat. No.: B058527
CAS No.: 113558-89-7
M. Wt: 401.5 g/mol
InChI Key: SRUISGSHWFJION-UHFFFAOYSA-N
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Description

E4031 is a synthesized compound known for its role as a class III antiarrhythmic agent. It is a methanesulfonanilide derivative that selectively inhibits the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac cells. This inhibition prolongs the cardiac action potential and the QT interval on the electrocardiogram, making it a valuable tool in cardiac electrophysiology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E4031 involves several key steps:

    Starting Materials: The synthesis begins with 6-methyl-2-pyridine and 4-piperidone.

    Formation of Intermediate: The 6-methyl-2-pyridine is reacted with ethyl chloroformate to form an intermediate, which is then reacted with 4-piperidone to form a piperidine derivative.

    Methanesulfonanilide Formation: The piperidine derivative is then reacted with methanesulfonyl chloride to form the methanesulfonanilide structure.

    Final Product: The final step involves the purification and crystallization of E4031.

Industrial Production Methods

Industrial production of E4031 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

E4031 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

E4031 has a wide range of scientific research applications:

Mechanism of Action

E4031 exerts its effects by selectively blocking the hERG (human Ether-à-go-go Related Gene) potassium channels in cardiac cells. These channels are responsible for the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for repolarizing the cardiac action potential. By inhibiting these channels, E4031 prolongs the action potential duration and the QT interval, which can prevent arrhythmias but also poses a risk of proarrhythmia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E4031

E4031 is unique due to its high selectivity and potency in blocking hERG channels. This makes it a valuable tool in research for understanding the role of these channels in cardiac electrophysiology and for developing new antiarrhythmic therapies .

Properties

IUPAC Name

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27/h3-9,18,23H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUISGSHWFJION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150458
Record name E 4031
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113558-89-7, 113559-13-0
Record name N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide
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Record name E 4031
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Record name E 4031
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Record name E-4031
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
Reactant of Route 5
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
Reactant of Route 6
N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride

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